molecular formula C16H26BFO3 B11835039 (4-(Decyloxy)-2-fluorophenyl)boronic acid CAS No. 175425-95-3

(4-(Decyloxy)-2-fluorophenyl)boronic acid

Cat. No.: B11835039
CAS No.: 175425-95-3
M. Wt: 296.2 g/mol
InChI Key: LMHUJPLLLBRKMX-UHFFFAOYSA-N
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Description

(4-(Decyloxy)-2-fluorophenyl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring substituted with a decyloxy group and a fluorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(Decyloxy)-2-fluorophenyl)boronic acid typically involves the following steps:

    Formation of the Decyloxy Substituent: The decyloxy group can be introduced via an etherification reaction, where 4-hydroxy-2-fluorophenyl is reacted with decyl bromide in the presence of a base such as potassium carbonate.

    Borylation: The resulting (4-(Decyloxy)-2-fluorophenyl) compound is then subjected to a borylation reaction. This can be achieved using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, where the aryl halide is reacted with a boronic acid derivative in the presence of a palladium catalyst and a base.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst loading, would be essential to maximize yield and minimize costs.

Chemical Reactions Analysis

Types of Reactions

(4-(Decyloxy)-2-fluorophenyl)boronic acid can undergo various chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.

    Reduction: Reduction reactions can convert the boronic acid group to a borane or boronate ester.

    Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents can be used under mild conditions.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be employed.

    Substitution: Palladium catalysts, such as Pd(PPh3)4, and bases like potassium carbonate are commonly used in cross-coupling reactions.

Major Products

    Oxidation: Formation of (4-(Decyloxy)-2-fluorophenyl)phenol.

    Reduction: Formation of (4-(Decyloxy)-2-fluorophenyl)borane or boronate ester.

    Substitution: Formation of various biaryl compounds depending on the coupling partner.

Scientific Research Applications

(4-(Decyloxy)-2-fluorophenyl)boronic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds.

    Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.

    Industry: Utilized in the synthesis of advanced materials, such as polymers and liquid crystals, due to its unique structural properties.

Mechanism of Action

The mechanism of action of (4-(Decyloxy)-2-fluorophenyl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as:

    Molecular Recognition: The boronic acid group can bind to diol-containing molecules, making it useful in sensing and separation technologies.

    Catalysis: Acts as a Lewis acid catalyst in various organic reactions, facilitating the formation of carbon-carbon and carbon-heteroatom bonds.

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic Acid: Lacks the decyloxy and fluorine substituents, making it less hydrophobic and less sterically hindered.

    (4-Methoxyphenyl)boronic Acid: Contains a methoxy group instead of a decyloxy group, resulting in different electronic and steric properties.

    (4-Fluorophenyl)boronic Acid: Similar in structure but lacks the decyloxy group, affecting its solubility and reactivity.

Uniqueness

(4-(Decyloxy)-2-fluorophenyl)boronic acid is unique due to the presence of both the decyloxy and fluorine substituents

Properties

CAS No.

175425-95-3

Molecular Formula

C16H26BFO3

Molecular Weight

296.2 g/mol

IUPAC Name

(4-decoxy-2-fluorophenyl)boronic acid

InChI

InChI=1S/C16H26BFO3/c1-2-3-4-5-6-7-8-9-12-21-14-10-11-15(17(19)20)16(18)13-14/h10-11,13,19-20H,2-9,12H2,1H3

InChI Key

LMHUJPLLLBRKMX-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C=C(C=C1)OCCCCCCCCCC)F)(O)O

Origin of Product

United States

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